molecular formula C8H4Br2S B1294826 2,3-Dibromobenzo[b]thiophene CAS No. 6287-82-7

2,3-Dibromobenzo[b]thiophene

Cat. No. B1294826
CAS RN: 6287-82-7
M. Wt: 291.99 g/mol
InChI Key: TWZSIAFEFBKCNN-UHFFFAOYSA-N
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Description

2,3-Dibromobenzo[b]thiophene is a chemical compound with the molecular formula C8H4Br2S . It is a heteroaryl halide and its molecular weight is 291.99 g/mol .


Synthesis Analysis

2,3-Dibromobenzo[b]thiophene can be synthesized through the Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . Another method involves the coupling of terminal acetylenes with commercially available o-iodothioanisole in the presence of a palladium catalyst and subsequent electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivatives .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobenzo[b]thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms, with two bromine atoms attached . The InChI key for this compound is TWZSIAFEFBKCNN-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,3-Dibromobenzo[b]thiophene undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid . It can also participate in various chemical reactions due to the bromine substitution which enhances its reactivity .


Physical And Chemical Properties Analysis

2,3-Dibromobenzo[b]thiophene has a molecular weight of 291.99 g/mol . It has a topological polar surface area of 28.2 Ų . It is insoluble in water but soluble in most organic solvents .

Scientific Research Applications

Chemical Synthesis and Modification

2,3-Dibromobenzo[b]thiophene undergoes various chemical reactions, including bromination and nitration, to produce derivatives like 2,3,6-tribromo and 2,3-dibromo-6-nitro compounds. These reactions are influenced by the presence of substituents like methyl groups, which affect the proportion of the substituted products. The structural analysis of these compounds is supported by 1H NMR spectroscopy (Cooper, Ewing, Scrowston, & Westwood, 1970).

Palladium-Catalyzed Synthesis

Palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes with o-iodothioanisole produce 2,3-disubstituted benzo[b]thiophenes, including 2,3-dibromobenzo[b]thiophene. This synthesis method is efficient for producing a variety of benzo[b]thiophenes with different substitutions (Yue & Larock, 2002).

Novel Tubulin Binding Agents

A novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes has been developed, which is applicable in creating tubulin binding agents. These compounds could have implications in cancer research and treatment (Flynn, Verdier-Pinard, & Hamel, 2001).

Thermodynamic Properties

The thermodynamic properties of compounds like 2,3-dihydrobenzo[b]thiophene, a related compound, have been studied, providing insights into their behavior under different conditions. Such studies are crucial for understanding the physical and chemical properties of these compounds in various applications (Steele et al., 2003).

Synthesis of Estrogen Receptor Modulators

Benzo[b]thiophene derivatives, including those derived from 2,3-dibromobenzo[b]thiophene, are significant due to their role as selective estrogen receptor modulators. New methodologies for synthesizing these derivatives have been proposed, which could have pharmaceutical implications (David et al., 2005).

Safety And Hazards

2,3-Dibromobenzo[b]thiophene is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Thiophene-based analogs, such as 2,3-Dibromobenzo[b]thiophene, are attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods.

properties

IUPAC Name

2,3-dibromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSIAFEFBKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212041
Record name Benzo(b)thiophene, 2,3-dibromo-
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Molecular Weight

291.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobenzo[b]thiophene

CAS RN

6287-82-7
Record name 2,3-Dibromobenzo(b)thiophene
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Record name 6287-82-7
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Record name Benzo(b)thiophene, 2,3-dibromo-
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Record name 2,3-Dibromobenzo(b)thiophene
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Record name 2,3-Dibromobenzo[b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
D Yue, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
2,3-Disubstituted benzo[b]thiophenes have been prepared in excellent yields via coupling of terminal acetylenes with commercially available o-iodothioanisole in the presence of a …
Number of citations: 322 pubs.acs.org
DC Neckers, FL Wagenaar, D Hauenstein… - The Journal of …, 1983 - ACS Publications
Synthetic approaches to 2-thia-3, 4-benzobicyclo [3.2. 0]-l, 3, 6-heptatriene and to 2-thia-3, 4-benzobicyclo-[3.2. 0]-1, 3-heptadiene required halogenated cyclobutanes derived from [T2a…
Number of citations: 7 pubs.acs.org
AK SARKER - Journal of Bangladesh Chemical Society; Vol, 2018 - chemicalsocietybd.org
Di (1-benzothieno)[32-b: 2', 3'-d] pyrrole (DBTP) and its derivatives are important T-conjugated building blocks in the field of organic electronics. Here, the synthesis and properties of …
Number of citations: 2 www.chemicalsocietybd.org
R Li, T Nakashima, O Galangau, S Iijima… - Chemistry–An Asian …, 2015 - Wiley Online Library
The high reactivity of 6π‐electrocyclization in polar solvents has remained one of the important challenges for diarylethenes because of the emergence of a twisted intramolecular …
Number of citations: 36 onlinelibrary.wiley.com
J Guo, S Hu, W Luo, R Hu, A Qin, Z Zhao… - Chemical …, 2017 - pubs.rsc.org
New aggregation-induced emission (AIE) luminogens with high solid-state emission efficiencies are developed by adopting a benzo[b]thiophene S,S-dioxide core, and steric and …
Number of citations: 43 pubs.rsc.org
N Sial, N Rasool, K Rizwan, AA Altaf, S Ali… - Medicinal Chemistry …, 2020 - Springer
A series of 2,3-diaryldibenzo[b]thiophene derivatives have been synthesized via Suzuki coupling reactions in moderate to good yields (59–79%). The synthesized compounds were …
Number of citations: 10 link.springer.com
T Kesharwani, C Kornman, A Tonnaer, A Hayes, S Kim… - Tetrahedron, 2018 - Elsevier
A convenient methodology for the synthesis of mono- and di-halogenated benzo[b]thiophenes is described herein, which utilizes copper(II) sulfate pentahydrate and various sodium …
Number of citations: 17 www.sciencedirect.com
TP Sura, DWH MacDowell - The Journal of Organic Chemistry, 1993 - ACS Publications
Cope rearrangements in the benzo[b]thiophene series Page 1 4360 J. Org. Chem. 1993,58, 4360-4369 Cope Rearrangements in the Benzo[6]thiophene Series* Tushar P. Sura and …
Number of citations: 15 pubs.acs.org
RE Messersmith, S Yadav, MA Siegler… - The Journal of …, 2017 - ACS Publications
This report documents the synthesis, characterization, and computational evaluation of two isomeric borepin-containing polycyclic aromatics. The syntheses of these two isomers …
Number of citations: 35 pubs.acs.org
A Heynderickx, A Samat, R Guglielmetti - Synthesis, 2002 - thieme-connect.com
Palladium-catalysed cross-coupling of 2, 3-dibromobenzo [b] thiophene with phenylboronic acids bearing two ortho substi-tuents have been developed and used for the synthesis of …
Number of citations: 26 www.thieme-connect.com

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